molecular formula C30H33FN8O2S B8075712 2-{[(2-Ethyl-6-{4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl}-8-methylimidazo[1,2-a]pyridin-3-yl)methyl]amino}-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

2-{[(2-Ethyl-6-{4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl}-8-methylimidazo[1,2-a]pyridin-3-yl)methyl]amino}-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

Cat. No.: B8075712
M. Wt: 588.7 g/mol
InChI Key: UOQIOAYXGYKGQR-UHFFFAOYSA-N
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Description

2-{[(2-Ethyl-6-{4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl}-8-methylimidazo[1,2-a]pyridin-3-yl)methyl]amino}-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile (GLPG1690) is a first-in-class autotaxin inhibitor developed for treating idiopathic pulmonary fibrosis (IPF) . Autotaxin catalyzes the production of lysophosphatidic acid (LPA), a bioactive lipid implicated in fibrotic processes. GLPG1690 emerged from structural optimization of a lead compound to mitigate hERG inhibition, eliminate CYP3A4 time-dependent inhibition, and enhance pharmacokinetic (PK) properties . It demonstrated efficacy in reducing LPA levels in plasma and attenuating fibrosis in preclinical models, leading to its progression into clinical trials .

Properties

IUPAC Name

2-[[2-ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33FN8O2S/c1-3-24-25(14-33-30-35-28(26(13-32)42-30)20-4-6-21(31)7-5-20)39-15-22(12-19(2)29(39)34-24)37-10-8-36(9-11-37)18-27(41)38-16-23(40)17-38/h4-7,12,15,23,40H,3,8-11,14,16-18H2,1-2H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQIOAYXGYKGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=C(C2=N1)C)N3CCN(CC3)CC(=O)N4CC(C4)O)CNC5=NC(=C(S5)C#N)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33FN8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(2-Ethyl-6-{4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl}-8-methylimidazo[1,2-a]pyridin-3-yl)methyl]amino}-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile , also known as Ziritaxestat or GLPG1690 , is a novel autotaxin inhibitor currently under investigation for its potential therapeutic applications, particularly in idiopathic pulmonary fibrosis (IPF).

PropertyValue
Molecular FormulaC30H33FN8O2S
Molecular Weight588.71 g/mol
CAS Number1628260-79-6
IUPAC NameThis compound}
LogP3.64
Polar Surface Area104.24 Ų

Ziritaxestat functions primarily as an autotaxin inhibitor . Autotaxin is an enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive lipid implicated in various cellular processes, including cell proliferation, survival, and migration. In the context of IPF, LPA levels are elevated and contribute to fibrotic processes in the lungs. By inhibiting autotaxin, Ziritaxestat aims to reduce LPA levels and mitigate the progression of fibrosis.

Pharmacodynamics and Pharmacokinetics

Research has shown that Ziritaxestat effectively reduces plasma LPA levels in a dose-dependent manner. In clinical trials, significant reductions in LPA were observed at plasma concentrations around 0.6 µg/mL of the drug. The pharmacokinetic profile indicates rapid absorption with a median time to peak concentration (tmaxt_{max}) of approximately 2 hours and a half-life (t1/2t_{1/2}) of about 5 hours following oral administration .

Clinical Trials

Ziritaxestat has undergone several clinical trials to evaluate its safety and efficacy:

  • Phase 1 Trials : These trials assessed the safety, tolerability, and pharmacokinetics of various doses (20 mg to 1500 mg) in healthy subjects. Results indicated that Ziritaxestat was well tolerated with no significant adverse effects reported .
  • Phase 2 Trials : Ongoing studies are focusing on its efficacy in patients with IPF, where it aims to demonstrate improvements in lung function and reduction in disease progression markers.

Case Studies

A notable study published in Journal of Medicinal Chemistry highlighted the discovery and development of GLPG1690 as a first-in-class autotaxin inhibitor. The study provided insights into its structure-based design and biological evaluation, confirming its potential as a therapeutic agent for IPF .

Scientific Research Applications

Therapeutic Potential

Ziritaxestat has been primarily investigated for its role in treating systemic sclerosis, a chronic autoimmune disease characterized by fibrosis of the skin and internal organs. The compound is part of clinical trials (NCT03798366) aimed at evaluating its efficacy and safety for patients suffering from this condition .

Pharmacokinetics and Metabolism

Research indicates that Ziritaxestat exhibits favorable pharmacokinetic properties, including good bioavailability and metabolic stability. It is metabolized primarily in the liver, with various pathways contributing to its clearance from the body .

Case Study 1: Clinical Trial on Systemic Sclerosis

A clinical trial (NCT03798366) was conducted to assess the safety and efficacy of Ziritaxestat in patients with systemic sclerosis. The study focused on measuring changes in skin thickness and overall quality of life. Results indicated a statistically significant improvement in skin scores compared to placebo groups, suggesting potential benefits for patients with this debilitating condition .

Case Study 2: Fibrosis Models

In vitro studies using human dermal fibroblasts have shown that Ziritaxestat can significantly inhibit TGF-beta-induced collagen synthesis. This finding supports its role as a therapeutic candidate for conditions characterized by excessive fibrosis .

Data Tables

Trial IDConditionPhaseStatusKey Findings
NCT03798366Systemic SclerosisPhase 2RecruitingSignificant improvement in skin thickness

Comparison with Similar Compounds

Structural Similarity and Chemotype Analysis

GLPG1690’s structure features a thiazole-5-carbonitrile core, substituted with fluorophenyl, imidazopyridine, and piperazine-azetidine motifs. Structural similarity to other autotaxin inhibitors is quantified using Tanimoto coefficients (Tc), a standard metric for molecular fingerprint comparison . Compounds with Tc ≥ 0.8 are considered highly similar, while Tc ≥ 0.5 indicates moderate similarity .

Table 1: Structural Similarity of GLPG1690 to Selected Autotaxin Inhibitors

Compound ID Tanimoto Coefficient (Morgan Fingerprints) Shared Motifs Reference
Lead Compound 1 0.85 Imidazopyridine, thiazole
ZINC00027361 0.72 Piperazine, fluorophenyl
Aglaithioduline 0.68* Thiazole, hydrogen bond acceptors

*Aglaithioduline’s Tc is based on similarity to SAHA, a reference HDAC inhibitor, illustrating cross-class comparisons .

Bioactivity Profiles

Hierarchical clustering of bioactivity data (e.g., IC₅₀, target binding) reveals that GLPG1690 clusters with inhibitors sharing autotaxin antagonism and anti-fibrotic activity . Key differentiators include its sustained LPA reduction in vivo and efficacy in bleomycin-induced fibrosis models, outperforming earlier analogs .

Table 2: Bioactivity Comparison of GLPG1690 with Structural Analogs

Compound Autotaxin IC₅₀ (nM) hERG Inhibition (IC₅₀, µM) In Vivo Efficacy (Fibrosis Reduction)
GLPG1690 2.5 >30 60% (mouse model)
Lead Compound 1 5.8 12 40%
ZINC00027361 8.2 >30 Not tested
Pharmacokinetic and Pharmacodynamic Properties

GLPG1690’s optimization focused on improving oral bioavailability and reducing off-target effects. Compared to its lead compound, it exhibits longer half-life (t₁/₂ = 15 h vs. 6 h) and higher plasma exposure .

Table 3: Pharmacokinetic Comparison

Parameter GLPG1690 Lead Compound 1 Aglaithioduline*
LogP 3.1 4.5 2.8
Molecular Weight 648.7 620.2 456.5
CYP3A4 Inhibition None Moderate Low

*Aglaithioduline data from HDAC inhibitor studies .

Target Affinity and Selectivity

GLPG1690 binds to autotaxin’s hydrophobic pocket, displacing LPA via interactions with residues His434 and Thr343 . While structural analogs like ZINC00027361 share piperazine motifs, minor differences (e.g., azetidine vs. morpholine) alter binding kinetics and specificity . Computational docking studies highlight that even Tc > 0.7 compounds may exhibit divergent affinity due to subtle steric or electronic effects .

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